Propanamide, 3-chloro-N-propyl-
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Overview
Description
Propanamide, 3-chloro-N-propyl-, is an organic compound belonging to the class of amides It is characterized by the presence of a propanamide backbone with a chlorine atom attached to the third carbon and a propyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanamide, 3-chloro-N-propyl-, can be synthesized through several methods. One common approach involves the reaction of 3-chloropropionyl chloride with propylamine under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:
3-chloropropionyl chloride+propylamine→Propanamide, 3-chloro-N-propyl-+HCl
Industrial Production Methods
In an industrial setting, the production of propanamide, 3-chloro-N-propyl-, may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propanamide, 3-chloro-N-propyl-, undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous acid or base under reflux conditions.
Major Products Formed
Substitution: Various substituted amides.
Reduction: 3-chloro-N-propylamine.
Hydrolysis: Propanoic acid and propylamine.
Scientific Research Applications
Propanamide, 3-chloro-N-propyl-, has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanamide, 3-chloro-N-propyl-, involves its interaction with specific molecular targets. The chlorine atom and the amide group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Propanamide: Lacks the chlorine and propyl groups, resulting in different chemical properties.
3-Chloropropionamide: Similar structure but lacks the propyl group on the nitrogen atom.
N-Propylacetamide: Contains a propyl group but differs in the acyl group attached to the nitrogen.
Properties
CAS No. |
349097-95-6 |
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Molecular Formula |
C6H12ClNO |
Molecular Weight |
149.62 g/mol |
IUPAC Name |
3-chloro-N-propylpropanamide |
InChI |
InChI=1S/C6H12ClNO/c1-2-5-8-6(9)3-4-7/h2-5H2,1H3,(H,8,9) |
InChI Key |
BRFGDSCGJJURFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CCCl |
Origin of Product |
United States |
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